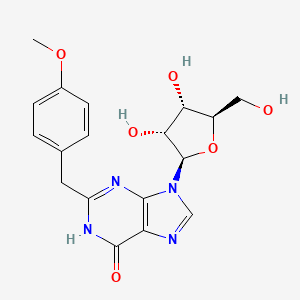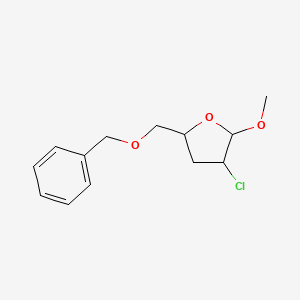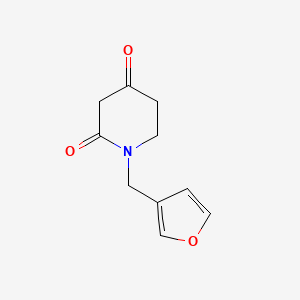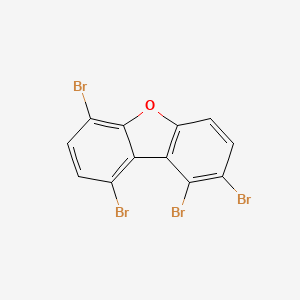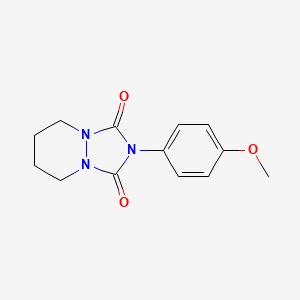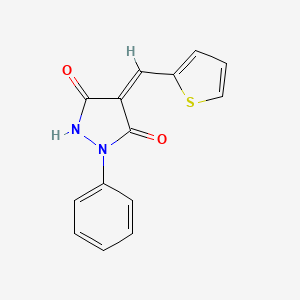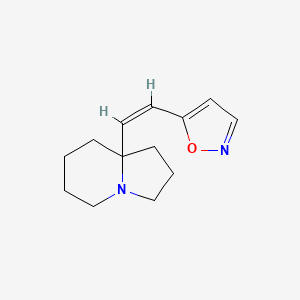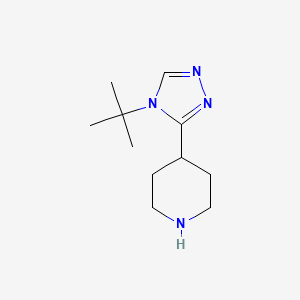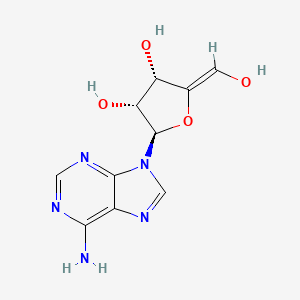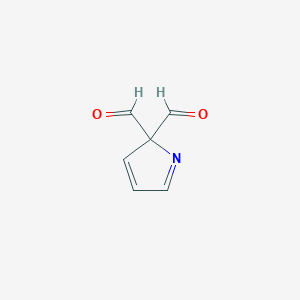
2H-Pyrrole-2,2-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole-2,2-dicarbaldehyde is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two aldehyde groups attached to the second carbon of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole-2,2-dicarbaldehyde typically involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields the desired compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrole-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbon atoms adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Pyrrole-2,2-dicarboxylic acid.
Reduction: Pyrrole-2,2-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2H-Pyrrole-2,2-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism by which 2H-Pyrrole-2,2-dicarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity with biological molecules makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Pyrrole-2-carboxaldehyde: Similar structure but with only one aldehyde group.
Pyrrole-2,5-dicarbaldehyde: Contains aldehyde groups at the second and fifth positions.
Pyrrole-2-carboxylic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness: 2H-Pyrrole-2,2-dicarbaldehyde is unique due to the presence of two aldehyde groups on the same carbon, which imparts distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry and materials science .
Propiedades
Fórmula molecular |
C6H5NO2 |
|---|---|
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
pyrrole-2,2-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-6(5-9)2-1-3-7-6/h1-5H |
Clave InChI |
DAEQKMXDUZDXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(N=C1)(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


